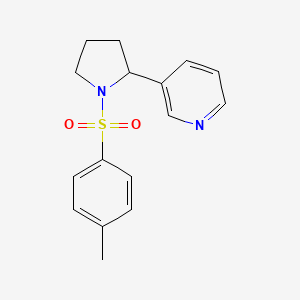
(E)-N-cyclopropyl-2-(4-(3-(3,4-dimethoxyphenyl)acrylamido)phenyl)-2H-tetrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related compounds often involves multiple steps, including the formation of tetrazole rings and acrylamide derivatives. For example, compounds with dimethoxyphenyl and cyclopropyl groups have been synthesized through reactions involving semicarbazide and various aldehydes, followed by cyclization and rearrangement reactions (Prabhuswamy et al., 2016), (Bhaskar et al., 2019). These methods highlight the importance of choosing appropriate reactants and conditions to achieve the desired molecular architecture.
Molecular Structure Analysis
The molecular structure of compounds similar to the target molecule has been elucidated using techniques such as X-ray crystallography. These studies reveal the arrangement of atoms within the molecule and how its structure influences its properties. For instance, crystal structure determinations have shown how hydrogen bond interactions stabilize the molecular structure (Chen et al., 2012).
Chemical Reactions and Properties
Compounds with acrylamide groups and cyclopropyl rings participate in various chemical reactions, including Claisen-Schmidt condensation, which can lead to the formation of benzamide/amide derivatives with potential inhibitory activities (Bandgar et al., 2012). These reactions are crucial for modifying the compound to enhance its chemical properties or to prepare it for specific applications.
Mechanism of Action
Target of Action
Compounds with similar structures, such as 3-(3,4-dimethoxyphenyl)propanoic acid, have been found to interact withAromatic-amino-acid aminotransferase . This enzyme plays a crucial role in the metabolism of aromatic amino acids.
Mode of Action
It’s worth noting that the compound contains a3,4-dimethoxyphenyl group, which is known to enhance the photoprotection ability of sunscreen compounds . This suggests that the compound might interact with its targets to provide photoprotection.
Biochemical Pathways
Given the potential target mentioned above, it can be inferred that the compound might influence themetabolism of aromatic amino acids .
Pharmacokinetics
It’s worth noting that the compound contains a3,4-dimethoxybenzyl group, which is known to increase the solubility and stability of the precursor . This suggests that the compound might have good bioavailability.
Result of Action
Given its potential photoprotective properties , it can be inferred that the compound might help protect cells from damage caused by ultraviolet (UV) radiation.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the presence of protons and elevated temperature can lead to the cleavage of the 3,4-dimethoxybenzyl group, thereby affecting the compound’s stability .
properties
IUPAC Name |
N-cyclopropyl-2-[4-[[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino]phenyl]tetrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6O4/c1-31-18-11-3-14(13-19(18)32-2)4-12-20(29)23-15-7-9-17(10-8-15)28-26-21(25-27-28)22(30)24-16-5-6-16/h3-4,7-13,16H,5-6H2,1-2H3,(H,23,29)(H,24,30)/b12-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYMPAOXHJDNHSA-UUILKARUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)N3N=C(N=N3)C(=O)NC4CC4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)N3N=C(N=N3)C(=O)NC4CC4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-cyclopropyl-2-(4-(3-(3,4-dimethoxyphenyl)acrylamido)phenyl)-2H-tetrazole-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)-2-phenylethenesulfonamide](/img/structure/B2494474.png)
![1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]pyrrolidin-3-amine](/img/structure/B2494478.png)
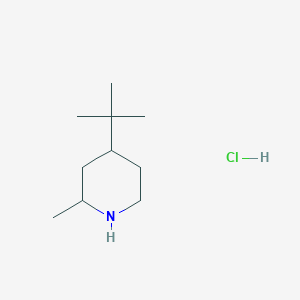
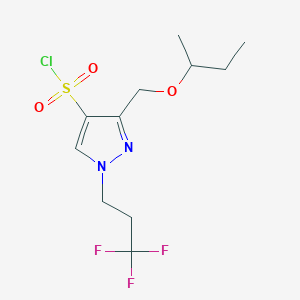
![1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-3-(p-tolyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2494481.png)

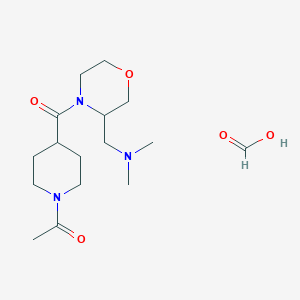
![N-(1-cyano-1,2-dimethylpropyl)-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]acetamide](/img/structure/B2494484.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-ethoxybenzamide](/img/structure/B2494485.png)
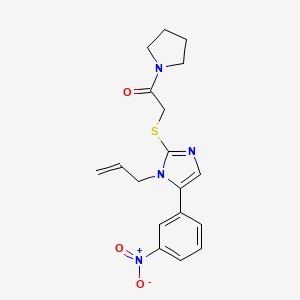
![(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2494488.png)
![2-[2,4-dioxo-3-[2-oxo-2-(phenethylamino)ethyl]thieno[3,2-d]pyrimidin-1(2H,4H)-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2494490.png)
![3-Ethyl-2-{[(4-fluorophenyl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2494491.png)
